1-Bromo-6-(trimethylammonium)hexyl Bromide
CAS No.: 32765-81-4
VCID: VC0018765
Molecular Formula: C9H21Br2N
Molecular Weight: 303.08 g/mol
* For research use only. Not for human or veterinary use.

Description | 1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide, is a quaternary ammonium compound with the molecular formula C9H21Br2N. It features a six-carbon chain (hexyl group) with a bromine atom attached at the sixth carbon and a positively charged nitrogen atom bonded to three methyl groups. This cationic surfactant is significant in scientific research because of its amphiphilic nature. It appears as a light brown oil and has a melting point between 98-100 °C. This compound has varied applications in scientific research, including use as a phase transfer catalyst in chemistry to facilitate reactions between immiscible phases, in biology to stabilize protein structures, in medicine as a potential neuromuscular blocking agent, and in industry for formulating ionic liquids and surfactants. Its mechanism of action involves the insertion of its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment. The compound can influence the absorption of other molecules, disrupt cell adhesion, and even lead to cell lysis under certain conditions. Environmental factors such as the presence of other surfactants, pH, and temperature can significantly influence its action, efficacy, and stability. Similar compounds include (5-Bromopentyl)trimethylammonium Bromide, (3-Bromopropyl)trimethylammonium Bromide and (2-Bromoethyl)trimethylammonium Bromide. 1-Bromo-6-(trimethylammonium)hexyl Bromide is unique due to its longer hexyl chain, which provides greater hydrophobic interactions compared to shorter-chain analogs, enhancing its effectiveness in certain applications. It is worth noting that the compound can be corrosive and an irritant. |
---|---|
CAS No. | 32765-81-4 |
Product Name | 1-Bromo-6-(trimethylammonium)hexyl Bromide |
Molecular Formula | C9H21Br2N |
Molecular Weight | 303.08 g/mol |
IUPAC Name | 6-bromohexyl(trimethyl)azanium;bromide |
Standard InChI | InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | KNKBZYUINRTEOG-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCCCCCBr.[Br-] |
Canonical SMILES | C[N+](C)(C)CCCCCCBr.[Br-] |
Synonyms | 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide; (6-Bromohexyl)trimethylammonium Bromide; |
PubChem Compound | 9857584 |
Last Modified | Sep 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume